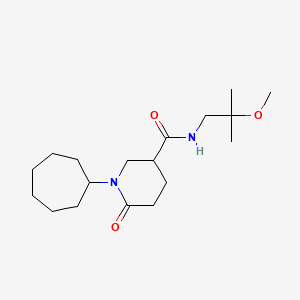![molecular formula C15H14Cl2N2O3S B5992480 ({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE](/img/structure/B5992480.png)
({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE involves multiple steps, typically starting with the preparation of the 3,4-dichlorobenzylamine. This is followed by a series of reactions including amide formation and sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar structural features but different functional groups.
Cetylpyridinium chloride: Shares some structural similarities and is used in antimicrobial applications.
Domiphen bromide: Another structurally similar compound with applications in microbiology.
Uniqueness
({[(3,4-DICHLOROBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-10-2-5-12(6-3-10)23(21,22)19-15(20)18-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZTINOXZCXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5992399.png)
![2-(methylthio)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5992403.png)
![4-[(2-phenyl-4-morpholinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B5992404.png)

![3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide](/img/structure/B5992412.png)
![2-Hydroxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B5992421.png)
![6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B5992429.png)
![5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B5992432.png)
![1-[2-(2,4,6-Trinitrophenoxy)naphthalen-1-yl]naphthalen-2-ol](/img/structure/B5992440.png)
![3-[1-(3-phenyl-2-propynyl)tetrahydro-1(2H)-pyridiniumyl]-1-propanesulfonate](/img/structure/B5992441.png)
![methyl 4-[5-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5992445.png)
![N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B5992457.png)
![5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5992472.png)
![ethyl 4-(2,4-dimethylphenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5992477.png)
